An In-depth Technical Guide to the Physical Properties of Ethyl Piperidine-2-carboxylate Hydrochloride
An In-depth Technical Guide to the Physical Properties of Ethyl Piperidine-2-carboxylate Hydrochloride
This guide provides a comprehensive overview of the core physical properties of Ethyl Piperidine-2-carboxylate hydrochloride (CAS No. 77034-33-4). Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights into the methodologies used for their determination.
Introduction and Strategic Importance
Ethyl Piperidine-2-carboxylate hydrochloride is a heterocyclic building block recognized for its utility as a versatile intermediate in the synthesis of various pharmaceuticals.[1] It belongs to the class of piperidines, which are prevalent structural motifs in numerous biologically active molecules. The hydrochloride salt form is strategically employed to enhance the compound's stability and, most critically, its aqueous solubility, which are pivotal considerations in drug discovery and process development.[2] Understanding the fundamental physical properties of this salt is not merely an academic exercise; it is a prerequisite for its effective handling, reaction optimization, formulation, and quality control.
This guide delves into the key physicochemical parameters of the compound, explaining not just the data, but the causality behind the experimental choices for their accurate measurement.
Core Molecular and Physical Characteristics
The primary identification and fundamental properties of Ethyl Piperidine-2-carboxylate hydrochloride are summarized below. As a salt of the free base (Ethyl Pipecolinate), its properties, particularly melting point and solubility, are markedly different from its liquid, less stable parent form.[3][4]
| Property | Data | Source(s) |
| Chemical Name | Ethyl piperidine-2-carboxylate hydrochloride | [5] |
| Synonyms | Ethyl pipecolinate hydrochloride, Ethyl 2-piperidinecarboxylate HCl | [5] |
| CAS Number | 77034-33-4 | [5][6] |
| Appearance | White to off-white solid | [7] (Inferred) |
| Molecular Formula | C₈H₁₅NO₂ · HCl | [5] |
| Molecular Weight | 193.67 g/mol | [5][6] |
Note: Appearance is inferred from the typical presentation of amine hydrochloride salts and data for positional isomers.
Chemical Structure
Caption: 2D structure of Ethyl Piperidine-2-carboxylate Hydrochloride.
Thermal Properties: A Measure of Stability
The thermal characteristics of a compound, such as its melting and boiling points, are critical indicators of its purity and lattice energy. For a crystalline solid like an amine hydrochloride, the melting point is a sharp, reliable parameter.
| Thermal Property | Value | Source(s) |
| Melting Point | 211-213 °C | |
| Boiling Point | 254 °C (at 760 mmHg) | [7][8] |
| Flash Point | 107.4 °C | [7][8] |
Expert Insight: The Significance of Salt Formation
The free base, Ethyl Piperidine-2-carboxylate, is a liquid at room temperature with a boiling point of 216-217 °C.[1][4] The conversion to the hydrochloride salt introduces strong ionic interactions within the crystal lattice. This significantly increases the energy required to break the lattice structure, resulting in a high-melting crystalline solid. This transformation from a liquid to a high-melting solid is highly advantageous for pharmaceutical manufacturing, as solids are generally easier to purify, weigh, handle, and store with long-term stability.
Protocol: Melting Point Determination (Capillary Method)
The determination of a sharp melting range is a primary method for purity assessment.
Principle: This method relies on visually observing the temperature range over which a small, compacted sample in a capillary tube transitions from a solid to a liquid when heated at a controlled rate. A narrow range (typically < 2 °C) is indicative of high purity.
Methodology:
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Sample Preparation: A small amount of finely powdered, dry Ethyl Piperidine-2-carboxylate hydrochloride is packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
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Rapid Determination (Optional): An initial rapid heating (~10-20 °C/min) can be performed to find the approximate melting temperature.
-
Accurate Determination: A fresh sample is heated to a temperature approximately 10-15 °C below the approximate melting point. The heating rate is then reduced to a slow, controlled rate of 1-2 °C per minute.
-
Observation & Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Profile: The Key to Application
The primary motivation for preparing the hydrochloride salt of an amine is to enhance its aqueous solubility. As a salt of a weak base (the piperidine nitrogen) and a strong acid (HCl), Ethyl Piperidine-2-carboxylate hydrochloride is expected to be freely soluble in polar protic solvents like water and alcohols, and sparingly soluble in non-polar aprotic solvents.
Expected Solubility:
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High Solubility: Water, Methanol, Ethanol, DMSO.
-
Low Solubility: Diethyl ether, Hexane, Toluene.
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Intermediate Solubility: Dichloromethane, Chloroform.
Expert Insight: pH-Dependent Solubility
The solubility of this salt in aqueous media is highly pH-dependent. In acidic to neutral conditions (pH < 7), the compound will exist predominantly in its protonated, charged (ammonium) form, which is highly polar and readily solvated by water molecules, leading to high solubility. As the pH increases into the basic range (pH > 8-9), the piperidine nitrogen will be deprotonated, regenerating the less soluble free base. This behavior is critical for designing formulation strategies and predicting absorption in physiological environments.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound in a given solvent.
Principle: An excess amount of the solid is agitated in the solvent at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solute remains constant). The saturated solution is then filtered, and the concentration is determined analytically.
Methodology:
-
Preparation: Add an excess amount of Ethyl Piperidine-2-carboxylate hydrochloride to a known volume of the desired solvent (e.g., water, pH 7.4 buffer) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. Samples of the supernatant are taken at various time points (e.g., 4, 8, 24, 48 hours).
-
Sampling & Separation: Withdraw an aliquot of the suspension. Immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
-
Analysis: Dilute the clear filtrate appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Equilibrium Confirmation: Equilibrium is confirmed when consecutive measurements (e.g., at 24 and 48 hours) are within a narrow margin (e.g., ± 5%).
Caption: Workflow for Shake-Flask Solubility Determination.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. While specific spectra for this exact compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[9][10][11]
¹H NMR Spectroscopy (Expected)
-
Solvent: D₂O or DMSO-d₆
-
Ethyl Ester Group: A quartet signal at ~4.2 ppm (-O-CH₂-CH₃) and a triplet at ~1.2 ppm (-O-CH₂-CH₃).
-
Piperidine Ring Protons: A complex series of multiplets between ~1.5 and 3.5 ppm. The proton at the C2 position (adjacent to the ester and nitrogen) would be expected furthest downfield in this group, likely around 3.3-3.5 ppm. The protonation of the nitrogen deshields adjacent protons.
-
N-H Protons: In DMSO-d₆, two broad signals corresponding to the two diastereotopic N-H protons (R₃NH₂⁺) would be expected at a very downfield position, typically > 8 ppm. In D₂O, these protons would exchange with the solvent and would not be visible.
¹³C NMR Spectroscopy (Expected)
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Carbonyl Carbon: A signal around 170-175 ppm for the ester C=O.
-
Ethyl Ester Carbons: A signal around 60-65 ppm for the -O-CH₂- carbon and a signal around 14-15 ppm for the -CH₃ carbon.
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Piperidine Ring Carbons: Signals in the range of 20-60 ppm. The C2 carbon, being attached to both the nitrogen and the carboxyl group, would be the most downfield of the ring carbons, likely in the 55-60 ppm range.
Infrared (IR) Spectroscopy (Expected)
-
N-H Stretch: A very broad and strong absorption band in the 2400-3000 cm⁻¹ region, which is characteristic of an ammonium (R₃NH₂⁺) salt.
-
C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ corresponding to the ester carbonyl group.
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C-H Stretch: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
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N-H Bend: A bending vibration for the ammonium group around 1580-1600 cm⁻¹.
Conclusion
Ethyl Piperidine-2-carboxylate hydrochloride is a high-melting crystalline solid whose physical properties are dominated by its ionic character. This salt form imparts enhanced thermal stability and aqueous solubility compared to its free base, making it a more suitable intermediate for pharmaceutical development. The experimental protocols and predictive spectroscopic data outlined in this guide provide a robust framework for scientists to handle, analyze, and utilize this important chemical building block with confidence and technical precision.
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Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... (n.d.). ResearchGate. Retrieved December 24, 2025, from [Link]
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Ethyl 2-piperidinecarboxylate. (2024, April 9). ChemBK. Retrieved December 24, 2025, from [Link]
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Solubility Behavior of Ethyl l -Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K | Request PDF. (n.d.). ResearchGate. Retrieved December 24, 2025, from [Link]
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